benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate is a complex organic compound that features a triazole ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Formation of the Carbamate Moiety: This can be done by reacting an amine with a chloroformate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl group or triazole ring.
Reduction: Reduced forms of the carbamate moiety.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Bioconjugation: The triazole ring can be used in click chemistry for bioconjugation applications.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism by which benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-oxo-2-((1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)amino)ethyl)carbamate: Similar structure but with a different triazole isomer.
Phenyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Structural Features: The specific arrangement of the triazole ring, phenyl group, and carbamate moiety gives it unique chemical and biological properties.
Reactivity: Its reactivity profile differs from similar compounds due to the presence of the triazole ring and carbamate moiety.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[1-phenyl-2-(triazol-2-yl)ethyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(13-21-20(27)28-15-16-7-3-1-4-8-16)24-18(14-25-22-11-12-23-25)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,21,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYMZOQDPFBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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